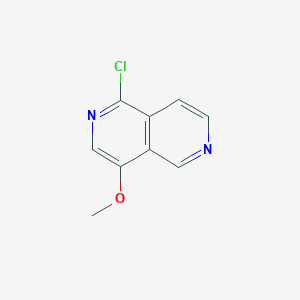

1-Chloro-4-methoxy-2,6-naphthyridine

Description

Contextual Overview of the 2,6-Naphthyridine (B1209661) Scaffold in Heterocyclic Chemistry

Naphthyridines, also known as pyridopyridines or benzodiazines, are a class of aromatic heterocyclic compounds composed of two fused pyridine (B92270) rings. mdpi.commdpi.com They are diazanaphthalenes, meaning they are isomers of naphthalene (B1677914) where two carbon atoms have been replaced by nitrogen atoms. Depending on the position of the two nitrogen atoms in the bicyclic system, six distinct isomers are possible: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). mdpi.comnih.gov

The 2,6-naphthyridine isomer is a key structural motif found in various natural products and synthetically developed molecules. benthamdirect.comresearchgate.net Alkaloids containing the 2,6-naphthyridine core have been isolated from natural sources such as the plant Antirrhinum majus and tropical trees of the Erythrina genus. nih.gov In the realm of heterocyclic chemistry, the 2,6-naphthyridine scaffold is noted for its electron-deficient nature, which influences its chemical reactivity and makes it a valuable building block for more complex molecular architectures. thieme-connect.com Its unique electronic properties and rigid, planar structure are central to its diverse applications.

Table 1: Isomers of Naphthyridine This table lists the six structural isomers of naphthyridine, highlighting the different arrangements of nitrogen atoms in the fused pyridine rings.

| Isomer Name | Nitrogen Positions |

|---|---|

| 1,5-Naphthyridine (B1222797) | 1 and 5 |

| 1,6-Naphthyridine (B1220473) | 1 and 6 |

| 1,7-Naphthyridine (B1217170) | 1 and 7 |

| 1,8-Naphthyridine (B1210474) | 1 and 8 |

| 2,6-Naphthyridine | 2 and 6 |

| 2,7-Naphthyridine | 2 and 7 |

Significance of Functionalized Naphthyridine Architectures in Chemical Research

The functionalization of the basic naphthyridine scaffold is a primary focus of chemical research due to the wide spectrum of biological activities and material properties exhibited by its derivatives. benthamdirect.comtandfonline.com The introduction of various substituents, such as chloro and methoxy (B1213986) groups in the case of 1-Chloro-4-methoxy-2,6-naphthyridine, allows for the fine-tuning of the molecule's steric and electronic properties, which in turn modulates its interaction with biological targets or its performance in materials.

In Medicinal Chemistry: Functionalized naphthyridines are considered "privileged structures" because they can interact with a wide range of biological receptors. mdpi.com Derivatives of various naphthyridine isomers have demonstrated a remarkable array of pharmacological effects, including:

Anticancer Activity: Many naphthyridine derivatives have been investigated as potential anticancer agents, with some showing potent activity against various cancer cell lines. researchgate.netresearchgate.net For instance, certain 2,6-naphthyridine analogues have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target for treating hepatocellular carcinoma. nih.govacs.org

Central Nervous System (CNS) Effects: Compounds incorporating the naphthyridine scaffold have been shown to affect the central nervous system, exhibiting activities such as analgesic, anticonvulsant, and sedative properties. benthamdirect.comresearchgate.net

Antimicrobial Properties: The first commercially successful naphthyridine was nalidixic acid, a 1,8-naphthyridine derivative, which paved the way for the development of quinolone antibiotics. nih.govresearchgate.netmdpi.com This highlights the scaffold's importance in developing agents against bacterial infections.

In Materials Science: The electron-deficient nature of the 2,6-naphthyridine ring system makes it an attractive building block for creating novel organic electronic materials. thieme-connect.com When incorporated into conjugated polymers, the 2,6-naphthyridine unit can serve as an electron-transporting component, which is crucial for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). thieme-connect.com The development of efficient synthetic methods to create polyarylated 2,6-naphthyridine derivatives is an active area of research aimed at unlocking new, high-performance electronic materials. thieme-connect.com

Historical Development of Naphthyridine Synthetic Strategies

The history of naphthyridine chemistry began in 1893 with the synthesis of the first derivative by Reissert. mdpi.com However, it was not until 1927 that the unsubstituted parent compounds, 1,5- and 1,8-naphthyridine, were prepared. mdpi.com The synthesis of the remaining isomers, including 2,6-naphthyridine, followed over the subsequent decades. mdpi.com

Over the years, a variety of synthetic methods have been developed to construct the naphthyridine core. These strategies can be broadly categorized into classical condensation reactions and modern catalytic methods.

Classical Synthetic Methods: Several named reactions, originally developed for quinoline (B57606) synthesis, have been adapted for naphthyridines:

Skraup Synthesis: This is one of the oldest methods, typically involving the reaction of an aminopyridine with glycerol (B35011), an oxidizing agent (like nitrobenzene), and sulfuric acid. nih.gov

Friedländer Annulation: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or nitrile). It is considered a straightforward method for producing substituted naphthyridines. organic-chemistry.orgmdpi.com

Gould-Jacobs Reaction: This multi-step synthesis starts with the condensation of an aminopyridine with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent saponification and decarboxylation. nih.gov

Modern Synthetic Strategies: More recent developments have focused on improving efficiency, atom economy, and the ability to create diverse and complex substitution patterns:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the product, which incorporates substantial parts of all reactants. MCRs are highly efficient for generating libraries of functionalized naphthyridines for biological screening. nih.gov

Transition-Metal Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are powerful tools for functionalizing pre-formed naphthyridine rings, particularly those substituted with halogens. researchgate.netnih.gov More recently, methods involving rhodium-catalyzed C-H activation and annulation have been developed to build the poly-substituted 2,6-naphthyridine core itself. thieme-connect.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of various substituted naphthyridines. acs.org

These evolving synthetic methodologies continue to expand the chemical space accessible to researchers, enabling the creation of novel naphthyridine derivatives with tailored properties for a wide range of applications.

Advanced Synthetic Methodologies for this compound and its Analogues

The 2,6-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with analogues showing promise as selective inhibitors for therapeutic targets. nih.gov The specific compound, this compound, represents a key intermediate for further functionalization. The de novo construction of the 2,6-naphthyridine ring system is a fundamental challenge in organic synthesis, requiring strategic approaches to assemble the fused pyridine rings with desired substitution patterns. Methodologies for this construction can be broadly categorized into classical cyclization reactions and more contemporary annulation strategies.

**2.1. De Novo Construction of the 2,6-Naphthyridine Ring System

The synthesis of the 2,6-naphthyridine core from acyclic or monocyclic precursors is a critical step in accessing this class of compounds. Various strategies have been developed for the construction of pyridine and fused pyridine ring systems, which can be adapted for the synthesis of the 2,6-naphthyridine framework. researchgate.net

Classic cyclization reactions provide robust and well-established pathways to quinoline and naphthyridine skeletons. These methods typically involve the condensation of an amino-substituted pyridine or benzene (B151609) with a three-carbon unit to form the second ring.

The Skraup synthesis is a fundamental reaction used to synthesize quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org This reaction can be adapted for naphthyridine synthesis by starting with an aminopyridine. For the formation of the 2,6-naphthyridine skeleton, a suitably substituted 4-aminopyridine (B3432731) would be the required starting material.

The reaction proceeds via the dehydration of glycerol to form acrolein, which then undergoes a 1,4-addition with the aminopyridine. Subsequent cyclization and oxidation yield the final naphthyridine product. Modifications to the classic Skraup conditions often involve using milder oxidants or alternative acrolein precursors to improve yields and reproducibility, which can be particularly important for the electron-deficient pyridine starting materials. thieme-connect.de While widely applied to other isomers, such as 1,5- and 1,6-naphthyridines, the principles are applicable to the 2,6-isomer. mdpi.comnih.govnih.gov

Table 1: Examples of Modified Skraup Reactions for Naphthyridine Synthesis

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Aminopyridine | Glycerol, m-NO₂PhSO₃Na, H₂SO₄ | 1,5-Naphthyridine | 45-50% | mdpi.com |

| 4-Aminopyridine | Glycerol, "sulfo-mix" | 1,6-Naphthyridine | 40% | thieme-connect.de |

The Friedländer condensation is one of the most versatile methods for synthesizing quinolines and their aza-analogs. The reaction involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). connectjournals.com To construct a 2,6-naphthyridine, the key starting material would be a 4-amino-3-formylpyridine or a 4-amino-3-acylpyridine.

This methodology offers a high degree of flexibility, as the substitution pattern of the resulting naphthyridine can be controlled by the choice of the two starting components. Recent advancements have focused on developing greener and more efficient catalytic systems, including the use of ionic liquids in aqueous media or solvent-free grinding conditions, which can lead to high yields and simplified purification procedures. connectjournals.comnih.govacs.org

Table 2: Conditions for Friedländer Synthesis of 1,8-Naphthyridines

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| 2-Aminonicotinaldehyde | Active Methylene Carbonyls | Choline hydroxide, Water | Substituted 1,8-Naphthyridines | nih.govacs.org |

| 2-Aminonicotinaldehyde | Carbonyls with α-methylene | CeCl₃·7H₂O, Solvent-free grinding | Substituted 1,8-Naphthyridines | connectjournals.com |

The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinoline (B1666331) derivatives, which can be readily converted to the corresponding 4-chloro compounds. The reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.org Saponification and subsequent decarboxylation yield the 4-hydroxyquinoline.

For the synthesis of a 2,6-naphthyridine scaffold, a 4-aminopyridine derivative would react with a malonic ester derivative. The cyclization step would then form the second pyridine ring, yielding a 4-hydroxy-2,6-naphthyridine intermediate. This intermediate is crucial as the hydroxyl group can be converted to a chlorine atom using reagents like phosphorus oxychloride, a key step towards the synthesis of compounds like this compound. The reaction is particularly effective for anilines (and by extension, aminopyridines) bearing electron-donating groups. wikipedia.org This approach has been successfully used to prepare various 1,5-naphthyridine derivatives. mdpi.com

Table 3: Key Steps in the Gould-Jacobs Reaction

| Step | Transformation | General Conditions |

|---|---|---|

| 1 | Condensation | Aniline/Aminopyridine + Diethyl ethoxymethylenemalonate |

| 2 | Thermal Cyclization | Heat (e.g., in Dowtherm A) |

| 3 | Saponification | NaOH |

Annulation, or ring-forming, strategies offer powerful methods for constructing fused heterocyclic systems from highly functionalized precursors. These often involve cascade or domino reactions where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

Intermolecular cascade annulation reactions have emerged as a highly effective strategy for preparing complex fused molecular structures. rsc.org These reactions are designed to proceed through a sequence of bond-forming events initiated by a single intermolecular reaction. For instance, the synthesis of dihydrobenzo[b] connectjournals.comnih.govnaphthyridines has been achieved through a cascade involving a 1,4-Michael addition followed by an intermolecular annulation that incorporates an SNAr (nucleophilic aromatic substitution) process. nih.govrsc.org

In a typical pathway, a Michael acceptor and a nucleophile react, and the resulting intermediate contains functionalities perfectly positioned to undergo subsequent intramolecular cyclization and annulation steps. nih.gov Such a strategy, applied to appropriately designed pyridine-based precursors, could provide a novel and efficient entry into fused 2,6-naphthyridine systems. These reactions can often be performed under metal-free conditions and demonstrate excellent tolerance for various functional groups. rsc.org

Table 4: Features of a Reported Intermolecular Cascade Annulation

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | 1,4-Michael Addition followed by Intermolecular Cascade Annulation | nih.govrsc.org |

| Key Processes | Aniline fragment transfer and SNAr | rsc.orgnih.gov |

| Conditions | Metal-free | rsc.org |

| Outcome | Formation of dihydrobenzo[b] connectjournals.comnih.govnaphthyridines fused with pyrrolidinetrione | nih.gov |

| Advantages | Operational simplicity, good functional group tolerance | rsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

1-chloro-4-methoxy-2,6-naphthyridine |

InChI |

InChI=1S/C9H7ClN2O/c1-13-8-5-12-9(10)6-2-3-11-4-7(6)8/h2-5H,1H3 |

InChI Key |

WEFBTWAWONZRHW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C2=C1C=NC=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Chloro 4 Methoxy 2,6 Naphthyridine and Its Analogues

De Novo Construction of the 2,6-Naphthyridine (B1209661) Ring System

Annulation Strategies for Fused Naphthyridine Systems

C–H Activation–Annulation Processes for Arylated Naphthyridines

The construction of poly-substituted naphthyridine rings, which are precursors to functionalized analogues, has been significantly advanced by transition-metal-catalyzed C–H activation and annulation strategies. rsc.org These methods offer an efficient and atom-economical approach to building complex aromatic systems from simpler starting materials. researchgate.net

One prominent methodology involves rhodium-catalyzed C–H activation. acs.orgnih.gov For instance, a novel approach for synthesizing polyarylated 2,6-naphthyridine derivatives has been developed utilizing a rhodium catalyst. thieme-connect.com This process involves the C–H activation of a substrate, followed by a [4+2] cycloaddition-annulation reaction with components like fumaric acid and diaryl alkynes. thieme-connect.com This strategy directly assembles the core structure with aryl substituents, which can be crucial for tuning the electronic and steric properties of the final molecule. thieme-connect.com The versatility of this method allows for the creation of various conjugated polymers containing the naphthyridine unit, highlighting its importance in materials science. thieme-connect.com

Key Features of Rhodium-Catalyzed C-H Annulation:

Catalyst: Typically employs Rh(III) complexes, such as [Cp*RhCl2]2. researchgate.net

Mechanism: Proceeds via C-H bond activation, migratory insertion, and reductive elimination.

Coupling Partners: Utilizes alkynes and alkenes to build the new heterocyclic ring. nih.gov

Application: Enables the synthesis of highly substituted naphthyridines and related fused heterocycles. thieme-connect.com

While these methods build the core ring, subsequent steps would be required to install the specific chloro and methoxy (B1213986) groups found in 1-Chloro-4-methoxy-2,6-naphthyridine. However, C-H activation provides a powerful route to arylated precursors that can then be further functionalized.

Targeted Functionalization and Derivatization of Pre-formed Naphthyridine Cores

Once the 2,6-naphthyridine core is synthesized, its chemical modification is essential for creating a library of analogues for various applications, including drug discovery. researchgate.netbohrium.com The inherent electron-deficient nature of the pyridine (B92270) rings within the naphthyridine system makes it particularly susceptible to certain types of reactions. Halogenated naphthyridines, such as this compound, are versatile intermediates for derivatization, primarily through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. nih.govacsgcipr.org

Nucleophilic Aromatic Substitution (SNAr) Reactions for Halogen Displacement

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-poor heteroaromatic halides. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the anionic intermediate. libretexts.org

In the context of this compound, the nitrogen atoms in the rings render the entire system electron-deficient, thereby activating the C1-chloro substituent for nucleophilic attack. The nitrogen atom at the 2-position, being ortho to the chlorine, provides strong activation for the displacement of the chloride ion by various nucleophiles. youtube.com

The introduction of nitrogen-based substituents is a critical step in the synthesis of many biologically active molecules. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.org This reaction has largely superseded harsher classical methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions. acsgcipr.orgwikipedia.org

For this compound, the chloro group can be efficiently displaced by a wide range of primary and secondary amines using a Buchwald-Hartwig protocol. bohrium.com The reaction typically employs a palladium catalyst, such as Pd(OAc)2 or a pre-formed complex, along with a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP) and a base like sodium tert-butoxide or cesium carbonate. libretexts.orgyoutube.com

| Amine Nucleophile | Product Structure | Typical Conditions | Reference |

|---|---|---|---|

| Aniline (B41778) | N-phenyl-4-methoxy-2,6-naphthyridin-1-amine | Pd2(dba)3, XPhos, NaOtBu, Toluene, 100 °C | acsgcipr.orgwikipedia.org |

| Morpholine | 4-(4-methoxy-2,6-naphthyridin-1-yl)morpholine | Pd(OAc)2, BINAP, Cs2CO3, Dioxane, 110 °C | libretexts.org |

| Benzylamine | N-benzyl-4-methoxy-2,6-naphthyridin-1-amine | Pd(OAc)2, SPhos, K3PO4, Toluene/H2O, 100 °C | youtube.com |

The introduction of ether linkages via alkoxylation is another key functionalization pathway. This can be achieved on a di-chloro precursor to synthesize this compound itself, or to create analogues with different alkoxy groups. The classic method for this transformation is a nucleophilic aromatic substitution using an alkoxide, such as sodium methoxide (B1231860) (NaOMe) or potassium tert-butoxide (KOtBu). libretexts.org

The reaction involves the attack of the alkoxide ion on the electron-deficient carbon bearing the chlorine atom. The inherent electronic properties of the 2,6-naphthyridine ring facilitate this displacement. The choice of solvent and temperature is critical for achieving good yields and preventing side reactions. This method is particularly effective for introducing small alkoxy groups like methoxy or ethoxy. For bulkier or more complex alcohols, transition-metal-catalyzed methods, such as copper-catalyzed C-O coupling, can be employed. mdpi.com

The conversion of the chloro group to a nitrile (cyano) group represents a valuable synthetic transformation, as the nitrile can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of other heterocyclic rings. Modern cyanation methods often avoid highly toxic reagents like sodium or potassium cyanide, opting instead for safer cyanide sources in transition-metal-catalyzed reactions. nih.gov

Palladium-catalyzed cyanation is a common approach, using sources such as potassium ferrocyanide [K4(Fe(CN)6)] or zinc cyanide (Zn(CN)2). google.comorganic-chemistry.org Copper-mediated cyanations have also been developed, sometimes using a combination of reagents like ammonium (B1175870) bicarbonate and DMF as an in-situ cyanide source. nih.gov These methods allow for the efficient conversion of the C1-chloro group of this compound into a cyano functionality under relatively mild conditions. organic-chemistry.org

Cross-Coupling Reactions at Naphthyridine Centers

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds in modern organic synthesis. researchgate.net These reactions, including the Suzuki, Heck, Sonogashira, and Stille couplings, allow for the attachment of a wide variety of carbon-based fragments to the naphthyridine core at the C1 position, starting from this compound. uwindsor.ca The reactivity of the C-Cl bond adjacent to the ring nitrogen makes it an excellent site for these transformations. nih.gov

Suzuki Coupling: Reacts the chloro-naphthyridine with an organoboron reagent (boronic acid or ester) to form a C-C bond, introducing new aryl or alkyl groups. uwindsor.ca

Sonogashira Coupling: Couples the chloro-naphthyridine with a terminal alkyne, providing access to alkynyl-substituted derivatives. This reaction was specifically noted in the synthesis of other 2,6-naphthyridine analogues. bohrium.com

Heck Coupling: Forms a C-C bond by reacting the substrate with an alkene.

These reactions typically require a palladium catalyst, a suitable ligand (often a phosphine or N-heterocyclic carbene), and a base. researchgate.net The ability to introduce diverse substituents allows for extensive structure-activity relationship (SAR) studies. mdpi.com

| Reaction Type | Coupling Partner | Product Class | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | 1-Aryl-4-methoxy-2,6-naphthyridines | Pd(PPh3)4, Na2CO3 | uwindsor.ca |

| Sonogashira | Phenylacetylene | 1-Alkynyl-4-methoxy-2,6-naphthyridines | PdCl2(PPh3)2, CuI, Et3N | bohrium.commdpi.com |

| Heck | Styrene | 1-Alkenyl-4-methoxy-2,6-naphthyridines | Pd(OAc)2, P(o-tol)3, Et3N | researchgate.net |

| Stille | Tributyl(vinyl)stannane | 1-Alkenyl-4-methoxy-2,6-naphthyridines | Pd(PPh3)4, LiCl | researchgate.net |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful tool for the formation of carbon-carbon bonds. libretexts.org While specific examples of Suzuki-Miyaura couplings on this compound are not extensively documented, the reactivity of similar chloropyridine and chloronaphthyridine systems provides valuable insights into the potential of this methodology.

The reaction generally proceeds with high efficiency for the coupling of aryl and heteroaryl boronic acids with chloro-substituted nitrogen-containing heterocycles. The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. Typically, catalyst systems employing bulky, electron-rich phosphine ligands are effective for the coupling of less reactive chloroarenes. rhhz.net

Table 1: Representative Catalysts and Conditions for Suzuki-Miyaura Coupling of Chloro-N-heterocycles

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 |

This table presents generally effective conditions for Suzuki-Miyaura couplings of chloro-N-heterocycles, which can be adapted for this compound based on substrate-specific optimization.

Negishi Cross-Couplings

The Negishi cross-coupling reaction offers a valuable alternative to the Suzuki-Miyaura reaction, particularly when organoboron reagents are unstable or difficult to prepare. wikipedia.orgorganic-chemistry.org This palladium- or nickel-catalyzed reaction couples an organohalide with an organozinc reagent. wikipedia.org Organozinc compounds are generally more reactive than their boron counterparts, which can allow for milder reaction conditions.

The functional group tolerance of the Negishi coupling is a significant advantage, allowing for its application in the synthesis of complex molecules. orgsyn.org The reaction is known to be effective for the coupling of a wide range of organozinc reagents, including alkyl, aryl, and heteroaryl species, with chloro-heteroaromatic compounds. The choice of catalyst, often a palladium(0) species, and the method of organozinc reagent preparation are key parameters for a successful transformation. wikipedia.org

Table 2: Common Palladium Catalysts for Negishi Cross-Coupling

| Catalyst | Ligand | Solvent |

|---|---|---|

| Pd(PPh₃)₄ | - | THF |

| PdCl₂(dppf) | dppf | DMF |

This table lists commonly used palladium catalysts for Negishi cross-coupling reactions that are applicable to chloro-substituted heteroaromatic compounds.

Palladium and Copper Catalyzed C–N Bond Formation

The introduction of nitrogen-based nucleophiles at the 1-position of the 2,6-naphthyridine core is a critical transformation for the synthesis of many biologically active molecules. Both palladium and copper-catalyzed methodologies have been extensively developed for the formation of C-N bonds.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly versatile method for the arylation of amines, amides, and other nitrogen nucleophiles with aryl halides. semanticscholar.org The reaction is known to be effective for a broad range of substrates, including electron-rich and electron-poor aryl chlorides. The choice of a suitable bulky and electron-rich phosphine ligand is paramount for achieving high catalytic activity. nih.gov

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, provide a complementary approach to palladium-catalyzed methods. nih.govrsc.org These reactions are particularly useful for the coupling of N-heterocycles and amides. While traditional Ullmann conditions often require harsh reaction conditions, the development of ligand-assisted copper catalysis has enabled these transformations to be carried out under much milder conditions.

Regioselective Halogenation and Dehalogenation Methodologies

The introduction and removal of halogen atoms at specific positions of the 2,6-naphthyridine ring are essential transformations for synthetic diversification. Regioselective halogenation allows for the introduction of a reactive handle for subsequent cross-coupling reactions, while dehalogenation can be used to remove a directing group or to access the parent heterocycle.

The regioselectivity of electrophilic halogenation on the 2,6-naphthyridine core is dictated by the electronic properties of the ring system and any existing substituents. The methoxy group at the 4-position is an activating, ortho-, para-directing group, which would be expected to direct incoming electrophiles to the 3- and 5-positions. However, the nitrogen atoms in the rings are deactivating, making electrophilic substitution challenging.

Catalytic dehalogenation of chloro-naphthyridines can be achieved through various methods, including catalytic hydrogenation. However, care must be taken to avoid over-reduction of the heterocyclic rings. Alternative methods, such as transfer hydrogenation or the use of reducing agents like polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst, can offer milder conditions and improved selectivity.

Oxidation and Reduction Transformations of Naphthyridine Moieties

Oxidation and reduction reactions of the 2,6-naphthyridine core can provide access to a range of derivatives with modified electronic and steric properties.

Oxidation of the nitrogen atoms in the naphthyridine ring leads to the formation of N-oxides. These N-oxides can exhibit altered reactivity and solubility profiles and can serve as intermediates for further functionalization. For instance, N-oxidation can facilitate nucleophilic substitution at the alpha and gamma positions of the pyridine rings.

The reduction of the 2,6-naphthyridine ring system can lead to tetrahydro- or decahydro- derivatives, depending on the reaction conditions and the catalyst used. Catalytic hydrogenation is a common method for the reduction of N-heterocycles. acs.org The choice of catalyst (e.g., palladium, platinum, ruthenium) and reaction conditions (e.g., hydrogen pressure, temperature, solvent) can influence the extent and regioselectivity of the reduction. acs.orgnih.gov For halogenated naphthyridines, chemoselective reduction of the heterocyclic rings without cleavage of the carbon-halogen bond can be challenging.

Advanced Synthetic Techniques and Methodological Innovations

The development of novel synthetic techniques has significantly impacted the efficiency and sustainability of organic synthesis. Microwave-assisted synthesis, in particular, has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis of Naphthyridine Derivatives

Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times compared to conventional heating methods. nih.govrsc.orgnih.govrsc.orgscielo.br This technique has been successfully applied to the synthesis of various naphthyridine derivatives.

The synthesis of the 2,6-naphthyridine core itself can be achieved under microwave irradiation. For example, a microwave-promoted method for the synthesis of 2,6-naphthyridine and its derivatives from 4-cyano-3-pyridylacetonitrile has been reported to produce the desired products in excellent yields and high purity under environmentally benign conditions. Furthermore, various functionalization reactions on the naphthyridine scaffold, such as nucleophilic aromatic substitution, can be significantly accelerated using microwave heating. This allows for the rapid generation of libraries of substituted naphthyridine derivatives for biological screening.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of a 2,6-Naphthyridine Derivative

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 8 hours | 75 |

This table provides a representative comparison of reaction times and yields for the synthesis of a 2,6-naphthyridine derivative, highlighting the significant rate enhancement achieved with microwave-assisted synthesis.

Tandem and One-Pot Reaction Sequences for Complex Naphthyridines

Tandem and one-pot reactions represent a powerful strategy in organic synthesis, enabling the formation of multiple chemical bonds in a single operation without isolating intermediates. This approach enhances efficiency by reducing reaction time, minimizing solvent usage, and simplifying purification processes, making it highly suitable for constructing complex heterocyclic systems like naphthyridines. rsc.org

A notable example is the development of a sequential three-component reaction for synthesizing N-substituted 2-amino-1,6-naphthyridine derivatives. acs.org This method involves the reaction of 3,5-diarylidenepiperidin-4-one, malononitrile (B47326), and various amines in acetic acid under microwave irradiation, affording the desired products in good to excellent yields. acs.org The operational simplicity and speed of this one-pot process make it ideal for creating libraries of N-aryl 2-amino-1,6-naphthyridines for biomedical screening. acs.org

Another advanced one-pot methodology involves the use of highly reactive heteroaryl ditriflate intermediates for the diversification of the 1,6-naphthyridine (B1220473) scaffold. acs.org Bench-stable 1,6-naphthyridine-5,7-ditriflates can undergo sequential, regioselective substitution and cross-coupling reactions in a one-pot fashion. acs.org For instance, a nucleophilic aromatic substitution (SNAr) at the C5-triflate can be performed at room temperature, followed by the direct addition of a catalyst and coupling partners for a subsequent reaction at the C7 position, leading to diverse 5,7-disubstituted naphthyridines in good yields. acs.org

Silver-catalyzed tandem reactions have also been effectively employed. An efficient, regioselective three-component synthesis of highly functionalized 1,2-dihydrobenzo rsc.orgnih.govnaphthyridines has been achieved by reacting ortho-alkynylaldehydes, amines, and ketones under mild conditions. nih.govacs.orgacs.org This process proceeds through the simultaneous generation of an imine and an enamine, followed by a silver-catalyzed intermolecular attack and subsequent intramolecular cyclization to form the naphthyridine core. acs.org

The table below summarizes key aspects of these advanced one-pot and tandem synthetic strategies for naphthyridine analogues.

| Methodology | Reactants | Catalyst/Conditions | Product | Key Features | Reference |

| Three-Component Synthesis | 3,5-Diarylidenepiperidin-4-one, Malononitrile, Amine | Acetic Acid, Microwave Irradiation | N-Substituted 2-Amino-1,6-naphthyridines | Operational simplicity, rapid synthesis, excellent yields. | acs.org |

| Ditriflate Difunctionalization | 1,6-Naphthyridine-5,7-ditriflate, Various Nucleophiles | Room temperature (SNAr), then Pd-catalysis (coupling) | Differentially 5,7-Disubstituted 1,6-naphthyridines | One-pot, regioselective, access to diverse drug-like products. | acs.org |

| Silver-Catalyzed Tandem Reaction | ortho-Alkynylaldehydes, Amines, Ketones | AgNO₃, L-proline, 60 °C | 1,2-Dihydrobenzo rsc.orgnih.govnaphthyridines | Three-component, high regioselectivity, mild conditions. | nih.govacs.orgacs.org |

Development of Green Chemistry Approaches in Naphthyridine Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.netnih.gov These approaches are critical for developing sustainable methods for producing valuable molecules like naphthyridines. rasayanjournal.co.in

A significant green strategy is the use of environmentally benign solvents. An efficient, catalyst-free, one-pot synthesis of novel chromeno rsc.orgnih.govnaphthyridine derivatives was developed using polyethylene (B3416737) glycol-400 (PEG-400) as a green, biodegradable solvent. rsc.org This three-component reaction between salicylaldehyde (B1680747) derivatives, a malononitrile dimer, and active methylene (B1212753) compounds proceeds at 80 °C with high atom economy, producing only water as a by-product. rsc.org Similarly, water has been explored as a green solvent for the synthesis of naphthyridine derivatives, offering advantages in cost, safety, and environmental impact. asianpubs.orgresearchgate.net

Microwave-assisted synthesis is another cornerstone of green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. rasayanjournal.co.in A clean, efficient, and environmentally friendly microwave-promoted method has been developed for the synthesis of 2,6-naphthyridine and its derivatives from 4-cyano-3-pyridylacetonitrile. derpharmachemica.com This approach provides the desired products in excellent yields and high purity under eco-friendly conditions. derpharmachemica.com The use of microwave irradiation in multicomponent reactions, such as the synthesis of N-substituted 2-amino-1,6-naphthyridines, further highlights the synergy between these green techniques. acs.org

Multicomponent reactions (MCRs) are inherently green as they increase atom economy, reduce the number of synthetic steps, and minimize waste generation. rsc.orgresearchgate.net The development of MCRs for constructing various naphthyridine isomers from simple precursors in a one-pot process aligns perfectly with green chemistry principles. rsc.org

The following table outlines several green chemistry approaches applied to the synthesis of naphthyridine derivatives.

| Green Approach | Methodology | Solvent/Energy Source | Product | Key Features | Reference |

| Green Solvent | One-pot, three-component condensation | Polyethylene glycol-400 (PEG-400) | Chromeno rsc.orgnih.govnaphthyridine derivatives | Catalyst-free, simple work-up, high atom economy, water as by-product. | rsc.org |

| Alternative Energy | Microwave-promoted synthesis | Not specified (likely solvent-free or high-boiling solvent) | 2,6-Naphthyridine derivatives | Rapid, efficient, clean, excellent yields, high purity. | derpharmachemica.com |

| Green Solvent/Catalysis | One-pot cascade reaction | Water / Ionic Liquid | Tetrahydro-1,6-naphthyridine derivative | Reduced chemical usage, environmentally benign, high yield. | asianpubs.orgresearchgate.net |

| Process Intensification | Three-component reaction | Acetic Acid / Microwave Irradiation | N-Substituted 2-Amino-1,6-naphthyridines | Combines MCR with microwave heating for enhanced efficiency. | acs.org |

Reactivity Profiles and Reaction Mechanism Elucidation

Chemical Transformations of the Chloro and Methoxy (B1213986) Substituents

The chloro and methoxy groups attached to the 2,6-naphthyridine (B1209661) scaffold are key sites for chemical modification, enabling the synthesis of a diverse array of derivatives. Their reactivity is significantly influenced by the electron-deficient nature of the bicyclic aromatic ring system.

Mechanistic Studies of Halogen Displacement by Various Nucleophiles

The chlorine atom at the C-1 position of 1-Chloro-4-methoxy-2,6-naphthyridine is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a consequence of the electron-withdrawing effect of the two nitrogen atoms in the aromatic rings, which stabilizes the intermediate formed during the substitution process. wikipedia.orgyoutube.comlibretexts.org

The generally accepted mechanism for SNAr reactions on electron-poor heteroaromatic rings involves a two-step addition-elimination pathway. libretexts.orgpressbooks.pub In the first step, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgpressbooks.pub This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic system and, importantly, onto the electronegative nitrogen atoms. The presence of the nitrogen atoms in the 2,6-naphthyridine core significantly enhances the stability of this intermediate, thereby facilitating the reaction. wikipedia.org

| Factor | Influence on Reaction Rate | Mechanism |

|---|---|---|

| Strength of Nucleophile | Stronger nucleophiles increase the rate | Facilitates the initial attack on the electron-deficient carbon |

| Solvent Polarity | Polar aprotic solvents generally increase the rate | Solvates the cationic counter-ion of the nucleophile, increasing its reactivity |

| Electron-withdrawing groups on the ring | Increase the rate | Stabilize the negative charge of the Meisenheimer intermediate |

| Leaving Group Ability | Better leaving groups can increase the rate of the second step | Facilitates the re-aromatization of the ring by departing with the negative charge |

Reactivity of the Methoxy Group and its Transformations

Transformations of the methoxy group itself are also possible. A common reaction for aryl methyl ethers is demethylation to the corresponding phenol (B47542) or naphthyridinol. This can be achieved using strong acids such as HBr or Lewis acids like BBr₃. The resulting hydroxyl group can then serve as a handle for further functionalization.

Ring Reactivity and Transformations

The 2,6-naphthyridine core possesses a unique reactivity pattern due to the presence and positioning of the two nitrogen atoms. This influences both electrophilic and nucleophilic attacks on the ring system and opens possibilities for more complex transformations.

Electrophilic and Nucleophilic Reactivity of the 2,6-Naphthyridine Core

The nitrogen atoms in the 2,6-naphthyridine ring are electron-withdrawing, which significantly deactivates the aromatic system towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, which are common for benzene (B151609) and other electron-rich aromatic compounds, are generally difficult to achieve on the naphthyridine core and require harsh reaction conditions.

Conversely, the electron-deficient nature of the 2,6-naphthyridine ring makes it highly susceptible to nucleophilic attack. wikipedia.org Nucleophiles can attack the ring directly, particularly at positions ortho and para to the nitrogen atoms, leading to substitution of hydrogen or other leaving groups. The presence of the chloro and methoxy substituents on this compound will further modulate this reactivity, with the chloro group providing a good leaving group for SNAr reactions as discussed previously.

Mechanisms of Ring-Opening and Rearrangement Reactions

Ring-opening reactions of aziridines, which are three-membered nitrogen-containing heterocycles, are well-documented and proceed via nucleophilic attack. mdpi.com While the stable aromatic 2,6-naphthyridine ring is significantly less prone to ring-opening, highly energetic conditions or the presence of potent reagents could potentially lead to cleavage of one of the pyridine (B92270) rings.

Investigation of Aza-Diels-Alder Reaction Pathways

The Aza-Diels-Alder reaction is a powerful tool in organic synthesis for the construction of nitrogen-containing six-membered rings. rsc.orgwikipedia.org In this reaction, a diene reacts with a dienophile, where at least one of these components contains a nitrogen atom. The 2,6-naphthyridine ring system, containing C=N double bonds, has the potential to act as an azadiene component in an inverse-electron-demand Aza-Diels-Alder reaction. In such a scenario, the electron-deficient naphthyridine would react with an electron-rich dienophile.

The mechanism of the Aza-Diels-Alder reaction can be either concerted or stepwise. wikipedia.org The feasibility and pathway of such a reaction involving this compound would depend on the specific dienophile used and the reaction conditions. While there are no specific reports of this compound participating in Aza-Diels-Alder reactions, the general reactivity of aza-aromatic systems suggests this as a plausible, albeit likely challenging, transformation. Multicomponent reactions involving an in situ aza-Diels-Alder cycloaddition have been utilized to synthesize benzo[f] rsc.orgmasterorganicchemistry.comnaphthyridines. rsc.org

Catalytic Reaction Mechanisms Involving Naphthyridines

The 2,6-naphthyridine scaffold, a key structural motif in medicinal chemistry and materials science, exhibits versatile reactivity in various metal-catalyzed transformations. nih.gov The electronic properties conferred by the two nitrogen atoms within the fused pyridine rings influence the susceptibility of the heterocyclic core to participate in catalytic cycles. Understanding the mechanistic pathways of these reactions is crucial for the rational design of synthetic routes to novel functionalized naphthyridine derivatives. This section elucidates the mechanisms of palladium-, copper-, and rhodium-catalyzed reactions involving the naphthyridine core, with a focus on transformations relevant to compounds like this compound.

Elucidation of Palladium-Catalyzed Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halogenated heterocycles. nih.govwikipedia.org For a substrate such as this compound, the chlorine atom at the C1 position serves as a reactive handle for these transformations. The general catalytic cycle for most palladium-catalyzed couplings, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, proceeds through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. thermofishersci.inlibretexts.org

The catalytic cycle typically begins with the oxidative addition of the aryl chloride (R-X) to a low-valent palladium(0) complex. thermofishersci.inlibretexts.org This is often the rate-determining step, particularly for less reactive aryl chlorides compared to bromides or iodides. thermofishersci.innih.gov The use of strong σ-donating and bulky phosphine (B1218219) ligands on the palladium center can accelerate this step by increasing the electron density on the metal. thermofishersci.in The oxidative addition results in a square planar palladium(II) intermediate.

The second step, transmetalation, involves the transfer of an organic group (R') from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium(II) center, displacing the halide. libretexts.org This step forms a diorganopalladium(II) complex. The final step is reductive elimination, where the two organic fragments (R and R') are coupled together, forming the new C-C or C-N bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orglibretexts.org

Mechanistic studies on dihalogenated N-heteroarenes have shown that the site of oxidative addition can be influenced by the electronic environment and the specific ligands used. nih.gov For naphthyridines, the positions adjacent to the nitrogen atoms are generally activated towards reaction. In Buchwald-Hartwig amination, specialized phosphine ligands are often crucial for achieving successful coupling between an aryl halide and an amine. libretexts.org Kinetic studies of related amination reactions have revealed that reductive elimination of the arylamine can be the turnover-limiting step. nih.gov

| Coupling Reaction | Typical Nucleophile (R'-M) | Key Ligand Features | Mechanistic Notes |

| Suzuki Coupling | Organoboron compounds | Bulky, electron-rich phosphines | Requires a base to activate the organoboron reagent for transmetalation. libretexts.org |

| Stille Coupling | Organotin compounds | Phosphine ligands (e.g., PPh₃) | Tolerates a wide variety of functional groups; toxicity of tin reagents is a drawback. libretexts.org |

| Buchwald-Hartwig Amination | Amines (primary or secondary) | Specialized biaryl phosphine ligands | The mechanism involves oxidative addition, deprotonation of the amine, and reductive elimination. libretexts.org |

| Heck Coupling | Alkenes | Phosphine ligands | Involves migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.org |

Copper-Catalyzed Processes and Ligand Effects

Copper-catalyzed cross-coupling reactions, particularly the Ullmann and Goldberg reactions, are classic methods for forming C-N, C-O, and C-S bonds. nih.govacs.org These reactions are highly relevant for modifying naphthyridine scaffolds, for instance, by substituting the chloro group in this compound with various nucleophiles. Historically, these reactions required harsh conditions, but the development of suitable ligands has enabled these transformations to proceed under much milder temperatures. nih.govnih.gov

The mechanism of copper-catalyzed N-arylation is believed to proceed through a Cu(I)/Cu(III) cycle. The process is thought to begin with the formation of a copper(I) amidate complex from the reaction of a Cu(I) source with the amine nucleophile in the presence of a base. nih.gov This active catalytic species then reacts with the aryl halide. The use of chelating ligands, especially diamines, is critical. nih.govrsc.org Mechanistic studies suggest that these ligands control the concentration and stability of the active copper(I) species, facilitating the oxidative addition of the aryl halide to the copper center to form a Cu(III) intermediate. nih.gov Subsequent reductive elimination from this intermediate yields the N-arylated product and regenerates the active Cu(I) catalyst. nih.gov

Ligand choice profoundly impacts the efficiency and scope of these reactions. Simple, inexpensive diamine ligands like N,N'-dimethylethylenediamine have proven highly effective, allowing reactions to occur at lower temperatures and with lower catalyst loadings. acs.orgrsc.org Other successful ligand classes include amino acids (such as L-proline) and phenanthrolines. nih.govmdpi.com More recently, chiral 1,8-naphthyridine-based ligands have been developed and used in copper-catalyzed asymmetric reactions, demonstrating that the naphthyridine core itself can be incorporated into highly effective ligand architectures. nih.govrsc.org The unique binding mode provided by the 1,8-naphthyridine (B1210474) moiety was found to be crucial for achieving high asymmetric induction. nih.gov

| Ligand Type | Example | Effect on Reaction | Source |

| Diamines | N,N'-Dimethyl-1,2-cyclohexanediamine | Allows for milder conditions (lower temperatures, weaker bases) and lower catalyst loadings in N-arylation. acs.orgnih.gov | acs.orgnih.gov |

| Amino Acids | L-Proline | Effective for coupling aryl halides with alkyl amines at significantly lower temperatures. mdpi.com | mdpi.com |

| Naphthyridine-based | Chiral 1,8-naphthyridine-oxazoline | Provides a unique binding mode crucial for high enantioselectivity in asymmetric CuAAC reactions. nih.gov | nih.gov |

| "Ligand-free" | None explicitly added | The solvent or base (e.g., phosphate) may act as a ligand, chelating the copper ion to assist in the catalytic cycle. mdpi.com | mdpi.com |

Rhodium-Catalyzed C–H Activation Mechanistic Pathways

Rhodium-catalyzed C–H activation has become a powerful strategy for the direct functionalization of unreactive C–H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govcornell.edu In the context of naphthyridines, one of the ring nitrogens can serve as an endogenous directing group, guiding the catalyst to a specific C–H bond, typically at the ortho position (e.g., C8 on a 1,7-naphthyridine (B1217170) or C5/C7 on a 2,6-naphthyridine).

The catalytic cycle for Rh(III)-catalyzed C–H activation typically starts with the coordination of the directing group of the substrate to the Rh(III) catalyst. nih.gov This is followed by the key C–H activation step, which cleaves the C–H bond to form a five-membered rhodacycle intermediate. nih.govsemanticscholar.org This step is often facilitated by a base, which acts as a proton acceptor in what is known as a concerted metalation-deprotonation (CMD) mechanism. nih.gov

Once the rhodacycle is formed, it can react with a coupling partner, such as an alkyne or an alkene. This involves the coordination of the coupling partner to the rhodium center, followed by migratory insertion into the Rh-C bond, which expands the rhodacycle. nih.gov The final steps involve reductive elimination or another protonolysis/oxidation sequence to release the functionalized product and regenerate the active Rh(III) catalyst. nih.govacs.org Theoretical and computational studies have been instrumental in elucidating these pathways, comparing different potential mechanisms like oxidative addition (OA) and σ-complex assisted metathesis (σ-CAM) for the C–H cleavage step. nih.govsemanticscholar.org The CMD pathway is generally considered the most favorable for these types of transformations. nih.gov This methodology allows for the synthesis of complex naphthyridinone derivatives and other functionalized heterocycles under relatively mild conditions. nih.govacs.org

| Mechanistic Step | Description | Intermediate Species |

| Coordination | The nitrogen atom of the naphthyridine substrate coordinates to the Rh(III) catalyst. | Substrate-catalyst complex |

| C–H Activation | Cleavage of an ortho C–H bond, typically via a Concerted Metalation-Deprotonation (CMD) pathway, assisted by a base (e.g., acetate). | Five-membered rhodacycle |

| Insertion | Coordination and subsequent migratory insertion of an unsaturated coupling partner (e.g., alkyne, alkene) into the Rh-C bond. | Seven-membered rhodacycle |

| Product Formation/Catalyst Regeneration | Reductive elimination or protonolysis releases the final product and regenerates the active Rh(III) catalyst. | Functionalized naphthyridine |

Computational and Theoretical Chemistry of 1 Chloro 4 Methoxy 2,6 Naphthyridine

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.govmdpi.com A smaller HOMO-LUMO gap generally signifies a molecule that is more readily polarizable and chemically reactive. nih.gov

For 1-chloro-4-methoxy-2,6-naphthyridine, computational methods like Density Functional Theory (DFT) are employed to calculate the energies of the HOMO and LUMO. These calculations provide insights into the molecule's electron-donating and electron-accepting capabilities. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. nih.gov The spatial distribution of these orbitals reveals the most probable regions for electrophilic and nucleophilic attack.

From the HOMO and LUMO energy values, several key quantum chemical descriptors can be derived to further characterize the reactivity of this compound. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). ijcce.ac.ir

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of chemical hardness, indicating a higher reactivity for softer molecules. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is the electronic chemical potential) | A measure of the energy lowering of a system when it accepts electrons. |

Conformational Analysis and Stability Studies

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a crucial role in determining its physical and biological properties. Conformational analysis of this compound involves identifying the most stable geometric arrangements of the molecule. This is typically achieved by rotating specific bonds, such as the bond connecting the methoxy (B1213986) group to the naphthyridine ring, and calculating the potential energy at each rotational angle.

These computational studies help to identify the global minimum energy conformation, which is the most stable and therefore the most likely structure of the molecule under normal conditions. The presence of substituents like the chloro and methoxy groups can introduce steric hindrance and electronic interactions that influence the preferred conformation. Understanding the conformational landscape is essential for predicting how the molecule will interact with other molecules, such as biological receptors.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural verification. For this compound, techniques such as DFT can be used to simulate various types of spectra. mdpi.com

NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts can be performed. openaccesspub.org These predicted values, when compared with experimental spectra, aid in the definitive assignment of signals to specific atoms within the molecule. mdpi.com

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be computationally predicted. researchgate.net This involves calculating the vibrational frequencies and intensities of the molecule's normal modes. These theoretical spectra are invaluable for interpreting experimental vibrational data and understanding the molecule's structural characteristics.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. researchgate.net This provides information about the electronic transitions occurring within the molecule upon absorption of light, which is directly related to the HOMO-LUMO energy gap.

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical modeling can be employed to investigate the potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify the most likely reaction pathways, locate the transition state structures, and calculate the activation energies. This information is crucial for understanding the reactivity of the molecule and predicting the products of a given reaction. For instance, the chloro group at the 1-position is a potential site for nucleophilic substitution reactions, and computational modeling can elucidate the mechanism and feasibility of such transformations. nih.gov

In silico Docking and Binding Mode Predictions for Molecular Interactions

To explore the potential biological activity of this compound, in silico molecular docking studies can be performed. nih.gov This computational technique predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.gov The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a binding energy score. nih.gov

These docking simulations can identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov By understanding these interactions, researchers can predict the potential biological targets of this compound and gain insights into its possible mechanism of action. researchgate.net

| Interaction Type | Description | Potential Residues Involved |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Asp, Glu, Ser, Thr, Gln, Asn |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | Ala, Val, Leu, Ile, Phe, Trp |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All amino acid residues |

Theoretical Assessment of Photophysical Properties

The photophysical properties of molecules, such as their ability to absorb and emit light, are of great interest for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov Theoretical calculations can predict key photophysical parameters for this compound. These include the absorption and emission wavelengths, fluorescence quantum yields, and fluorescence lifetimes. nih.gov Understanding how the chloro and methoxy substituents influence the electronic structure and excited states of the naphthyridine core is essential for designing molecules with specific photophysical characteristics.

Advanced Analytical Characterization in Naphthyridine Research

Applications of Naphthyridine Scaffolds in Chemical Sciences

Role as Ligands in Coordination and Organometallic Chemistry

The nitrogen atoms within the naphthyridine rings make them excellent ligands for coordinating with metal ions. This property has been extensively explored in the development of novel metal complexes with unique structural and reactive properties.

The rigid structure of the naphthyridine core allows for the design of well-defined coordination environments around a metal center. escholarship.org By functionalizing the naphthyridine backbone, chemists can create multidentate ligands that can bind to one or more metal centers, forming mono-, bi-, or polymetallic complexes. escholarship.org For instance, ligands incorporating 1,8-naphthyridine (B1210474) units have been used to create dinuclear complexes, where two metal atoms are held in close proximity, potentially leading to cooperative effects in catalysis. escholarship.org

The synthesis of these complexes typically involves the reaction of a functionalized naphthyridine ligand with a metal salt. A variety of transition metals, including ruthenium, copper, zinc, and iridium, have been successfully incorporated into naphthyridine-based frameworks. rsc.orgacs.orgacs.org For example, ruthenium complexes with 1,8-naphthyridine and its derivatives have been prepared and characterized, forming dinuclear structures where the naphthyridine ligand bridges two metal ions. rsc.org Similarly, unsymmetrical naphthyridine-based ligands have been designed to facilitate the selective formation of heterobimetallic complexes. escholarship.org

Table 1: Examples of Naphthyridine-Based Metal Complexes and their Characteristics

| Ligand Scaffold | Metal Ion(s) | Key Structural Feature | Potential Application | Reference(s) |

| 1,8-Naphthyridine (napy) | Ruthenium (Ru) | Dinuclear, bridging ligand | Catalytic oxidation | rsc.org |

| 2,7-diimine-1,8-naphthyridine (NDI) | Nickel (Ni) | Expanded pincer ligand | Redox catalysis | acs.org |

| Silyl-1,8-naphthyridine (napySi) | Iridium (Ir) | Bidentate Si,N-ligand | Olefin hydrogenation | acs.org |

| 2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine (MeL) | Copper (Cu), Zinc (Zn) | Dinucleating bis(bipyridine) | Redox catalysis | acs.org |

The unique electronic and structural properties of naphthyridine-metal complexes make them promising candidates for various catalytic applications. researchgate.net For instance, ruthenium complexes containing naphthyridine ligands have demonstrated activity in the catalytic oxidation of alcohols and the epoxidation of alkenes. rsc.org

In another example, a manganese(I) complex featuring a 1,8-naphthyridine-N-oxide scaffold has been shown to be an efficient catalyst for the α-alkylation of ketones with primary alcohols. researchgate.net Furthermore, iridium complexes with a silyl-1,8-naphthyridine-based bidentate ligand have been synthesized and shown to catalyze the hydrogenation of alkenes. acs.org The design of these catalysts often leverages the cooperative effects between the metal center and the naphthyridine ligand.

Materials Science and Optoelectronic Applications

The electron-deficient nature of the naphthyridine ring system makes it an attractive building block for the development of new materials for electronic and optoelectronic devices.

Naphthyridine derivatives have been investigated as electron-transporting materials in organic light-emitting diodes (OLEDs). Their inherent electron-deficient character facilitates the injection and transport of electrons, a crucial process for efficient OLED operation. A series of n-type conjugated 1,8-naphthyridine oligomers have been synthesized and shown to have high electron affinities (2.79–3.00 eV) and high glass-transition temperatures, making them suitable for use in OLEDs. mdpi.comnih.gov These materials have been used to fabricate single-layer emitter OLEDs with good performance. mdpi.comnih.gov Furthermore, naphthyridine-based compounds have been utilized as host materials for thermally activated delayed fluorescence (TADF) emitters in OLEDs, leading to high external quantum efficiencies. rsc.org

Many naphthyridine derivatives exhibit interesting photophysical properties, including strong fluorescence, which makes them useful as fluorescent dyes and probes. For example, 2,7-dialkylamino-substituted 1,8-naphthyridines are highly fluorescent compounds that can be used as stable fluorescent probes. The fluorescence of these compounds can be sensitive to their environment, a property that can be exploited for sensing applications.

The absorption and fluorescence characteristics of substituted imidazonaphthyridine derivatives have been studied in various organic solvents, revealing changes in their Stokes shift with solvent polarity. This solvatochromism is a valuable property for the design of fluorescent sensors. Additionally, 1,6-naphthyridine (B1220473) derivatives have been investigated for their nonlinear optical properties.

Table 2: Photophysical Properties of Selected Naphthyridine Derivatives

| Naphthyridine Derivative Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application | Reference(s) |

| 1,8-Naphthyridine oligomers | N/A | Blue, Green, Yellow | 0.70 - 1.0 | OLED emitters | mdpi.comnih.gov |

| 1,6-Naphthyridine derivatives | N/A | N/A | 0.05 - 0.1 | Nonlinear optics | |

| 2,7-Dialkylamino-1,8-naphthyridines | ~340 | 360 - 500 | High | Fluorescent probes | |

| Cationic 1,8-naphthyridine dyes | N/A | 661 - 762 (NIR) | N/A | Nucleic acid imaging |

Chemical Probes for Mechanistic Biological Investigations

The ability of naphthyridine scaffolds to be functionalized with various substituents allows for the development of specialized molecules that can be used as chemical probes to study biological processes. These probes can be designed to interact with specific biomolecules, such as proteins or nucleic acids, enabling the investigation of their function and localization within cells.

For example, near-infrared fluorescent probes based on 1,8-naphthyridine derivatives have been synthesized for imaging nucleic acids in mitochondria. These probes exhibit an "off-on" fluorescence response upon binding to DNA and RNA, allowing for the visualization of these important biomolecules in a cellular context.

In another significant application, a naphthyridine-based inhibitor has been developed as a highly selective chemical probe for casein kinase 2 (CK2), a protein implicated in various diseases. This probe allows for the detailed investigation of the biological roles of CK2.

Naphthyridines as Molecular Probes for Enzyme Inhibition Studies (e.g., Kinases, PDE5)

The naphthyridine scaffold is a recognized pharmacophore in the development of enzyme inhibitors. Various derivatives have been synthesized and evaluated for their potential to selectively target and inhibit the activity of key enzymes implicated in disease.

Kinase Inhibition:

Naphthyridine-based molecules have been developed as potent and selective inhibitors of enzymes such as Casein Kinase 2 (CK2). nih.gov CK2 is a serine/threonine kinase that is involved in diverse cellular processes, and its dysregulation has been linked to diseases like cancer. nih.gov Certain naphthyridine derivatives have demonstrated high selectivity for CK2, making them valuable as chemical probes to study the biological functions of this enzyme. nih.gov For instance, some analogs have shown the ability to selectively inhibit the CK2α and CK2α' catalytic subunits. nih.gov The development of such selective probes is crucial for dissecting the complex signaling pathways mediated by CK2. nih.gov

More broadly, the 2,6-naphthyridine (B1209661) scaffold, in particular, has been explored for the development of inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov Aberrant FGFR4 signaling is an oncogenic driver in a significant portion of hepatocellular carcinoma cases. nih.gov Research in this area focuses on designing novel 2,6-naphthyridine analogues as selective FGFR4 inhibitors for cancer therapy. nih.gov

PDE5 Inhibition:

Phosphodiesterase type 5 (PDE5) is another important enzyme target, primarily for the treatment of erectile dysfunction. While naphthyridines have been investigated, other heterocyclic structures are also prominent in the design of PDE5 inhibitors. For example, quinazoline (B50416) derivatives with a 4-benzylamino substitution have been identified as potent and selective PDE5 inhibitors. nih.gov Similarly, pyrimidine (B1678525) derivatives like Avanafil are highly selective PDE5 inhibitors. newdrugapprovals.org The core principle in developing these inhibitors is to achieve high potency and selectivity to minimize off-target effects. nih.gov

| Enzyme Target | Scaffold Class | Example Application/Significance |

| Casein Kinase 2 (CK2) | Naphthyridine | Development of selective chemical probes to study cancer and other diseases. nih.gov |

| FGFR4 | 2,6-Naphthyridine | Potential therapeutic agents for hepatocellular carcinoma. nih.gov |

| PDE5 | Quinazoline, Pyrimidine | Treatment of erectile dysfunction. nih.govnewdrugapprovals.org |

Investigating Protein-Ligand Binding Mechanisms using Naphthyridine Scaffolds

Detailed studies on the specific binding mechanisms of 1-Chloro-4-methoxy-2,6-naphthyridine with protein targets are not available. However, the broader class of nih.govelectrochemsci.org-naphthyridine derivatives has been subject to molecular docking and simulation studies to understand their interactions with enzyme active sites. nih.gov These computational methods are essential for elucidating the binding modes of inhibitors and for the rational design of more potent and selective molecules. Such studies can reveal key interactions, like hydrogen bonding and hydrophobic interactions, between the naphthyridine scaffold and the amino acid residues within the protein's active site. nih.gov

Naphthyridines in Mechanistic Studies of Host-Pathogen Interactions

There is currently no specific information available in the scientific literature regarding the use of This compound in the mechanistic studies of host-pathogen interactions.

Applications in Corrosion Inhibition

While there is no specific data on the use of This compound as a corrosion inhibitor, compounds containing chloro and methoxy (B1213986) functional groups, as well as heterocyclic rings, are widely studied for this purpose. The effectiveness of an organic molecule as a corrosion inhibitor often depends on its ability to adsorb onto the metal surface and form a protective film.

Theoretical studies on compounds like chloro-N-(4-methoxybenzylidene)aniline derivatives have been conducted to understand their potential as corrosion inhibitors for metals in acidic environments. researchgate.net These computational studies analyze quantum chemical parameters to predict the efficiency of inhibition. researchgate.net Similarly, other heterocyclic compounds containing chlorine, such as 2-Chloro-1-(4-fluorobenzyl)benzimidazole, have been experimentally shown to be effective corrosion inhibitors for copper in acidic solutions. electrochemsci.org The presence of heteroatoms (like nitrogen) and π-electrons in the ring systems, along with functional groups, facilitates the adsorption process on the metal surface. researchgate.net

| Compound Class | Metal | Environment | Inhibition Mechanism |

| Chloro-N-(4-methoxybenzylidene)aniline Derivatives | Zinc | Hydrochloric Acid | Theoretical prediction of protective film formation. researchgate.net |

| 2-Chloro-1-(4-fluorobenzyl)benzimidazole | Copper | Sulfuric Acid | Adsorption on the metal surface, slowing dissolution. electrochemsci.org |

| Molecular Hybrids (containing 7-chloroquinoline) | Stainless Steel | Simulated Production Water | Formation of a protective film. researchgate.net |

Structure Interaction Relationship Studies Mechanistic Focus

Impact of Substitution Patterns on Naphthyridine Reactivity and Regioselectivity

The reactivity of the 2,6-naphthyridine (B1209661) ring is intrinsically influenced by the presence of two nitrogen atoms, which create an electron-deficient (π-deficient) system. This inherent electronic characteristic makes the naphthyridine core susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups and favorable for stabilizing anionic intermediates. nih.govstackexchange.com

The substituents at the C1 and C4 positions of 1-Chloro-4-methoxy-2,6-naphthyridine have distinct and somewhat opposing electronic effects that dictate the molecule's reactivity.

Methoxy (B1213986) Group (C4): The methoxy group is a powerful electron-donating group through resonance (+R) due to the lone pairs on the oxygen atom. minia.edu.eg It also has a weaker electron-withdrawing inductive effect (-I) because of the oxygen's electronegativity. libretexts.org The strong +R effect significantly increases the electron density of the naphthyridine ring, particularly at the ortho and para positions relative to the methoxy group. This donation can partially counteract the electron-deficient nature of the pyridine (B92270) ring it is attached to.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr):

In the context of SNAr, the position of nucleophilic attack is determined by the stability of the intermediate Meisenheimer complex. nih.govresearchgate.net For this compound, the C1 position is highly activated for nucleophilic attack. The electron-withdrawing nature of the adjacent ring nitrogen (at position 2) and the chlorine atom itself stabilizes the negative charge that develops in the transition state. The chlorine at C1 is the most probable site for substitution by a nucleophile, as it is a good leaving group. The methoxy group at C4, while activating the ring through resonance, is generally a poor leaving group compared to chloride. Therefore, reactions with nucleophiles (e.g., amines, thiols) are expected to proceed with high regioselectivity at the C1 position. acs.org

Interactive Table: Predicted Reactivity of Positions in this compound

| Position | Substituent | Inductive Effect | Resonance Effect | Predicted Reactivity towards Nucleophiles | Notes |

| C1 | -Cl | -I (withdrawing) | +R (donating, weak) | High | Activated by ring nitrogen and is a good leaving group. |

| C3 | -H | Neutral | Neutral | Low | Not significantly activated. |

| C4 | -OCH₃ | -I (withdrawing, weak) | +R (donating, strong) | Very Low | Poor leaving group; position is electron-rich. |

| C5 | -H | Neutral | Neutral | Moderate | Activated by the nitrogen at position 6. |

| C7 | -H | Neutral | Neutral | Moderate | Activated by the nitrogen at position 6. |

| C8 | -H | Neutral | Neutral | Low | Not significantly activated. |

Influence of Functional Groups on Electronic Properties and Photophysical Behavior

The electronic landscape of the 2,6-naphthyridine core is significantly modulated by its substituents, which in turn dictates its photophysical properties such as absorption and fluorescence.

Electronic Properties: The combination of an electron-withdrawing chloro group and an electron-donating methoxy group creates a "push-pull" system within the molecule, although not in a classical linear arrangement. The methoxy group enriches the π-system with electron density, while the chloro group and the ring nitrogens withdraw it. This polarization affects the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, electron-donating groups raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. The net effect for this compound would be a reduction in the HOMO-LUMO energy gap compared to the unsubstituted 2,6-naphthyridine. A smaller energy gap typically results in a bathochromic (red) shift in the maximum absorption wavelength (λmax). nih.gov